4-ethoxy-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value, making them a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . The reaction conditions are mild and metal-free, often involving the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) in ethyl acetate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides .
Scientific Research Applications
4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with similar biological properties.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring that share similar synthetic routes and applications.
Uniqueness
4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-18-10-12-19(13-11-18)28(25,26)23-17-8-6-16(7-9-17)20-15-24-14-4-3-5-21(24)22-20/h3-15,23H,2H2,1H3 |
InChI Key |
MCWPHGXHLORCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.